Aztreonam Impurity F
CAS No.: 102579-57-7
Cat. No.: VC0193684
Molecular Formula: C15H21N5O8S2
Molecular Weight: 463.49
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102579-57-7 |
|---|---|
| Molecular Formula | C15H21N5O8S2 |
| Molecular Weight | 463.49 |
| IUPAC Name | (2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid |
| Standard InChI | InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1 |
| SMILES | CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C |
Introduction
Chemical Properties and Structure
Chemical Identification
Aztreonam Impurity F possesses the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 102579-57-7 |
| Molecular Formula | C₁₅H₂₁N₅O₈S₂ |
| Molecular Weight | 463.49 g/mol |
| Predicted Density | 1.67±0.1 g/cm³ |
| Predicted pKa | -0.24±0.60 |
| FDA UNII | U67H95ZRD5 |
The compound is also known by several synonyms, including Ethyl amtriannan, Aztreonam USP RC F, Aztreonam Impurity 40, and Aztreonam Ethyl Ester .
Chemical Structure
Aztreonam Impurity F is formally named as (2S,3S)-3-((Z)-2-(2-aminothiazol-4-yl)-2-(((1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy)imino)acetamido)-2-methyl-4-oxoazetidine-1-sulfonic acid . This complex structure contains several key functional groups:
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A β-lactam ring (4-oxoazetidine) with a sulfonic acid group
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An aminothiazole moiety
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An oxime ether linkage
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An ethyl ester group
The presence of the ethyl ester distinguishes this impurity from parent aztreonam, which contains a free carboxylic acid group instead .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC represents the primary analytical method for detecting and quantifying Aztreonam Impurity F in pharmaceutical preparations. Various validated HPLC methods have been developed specifically for this purpose:
Chromatographic Conditions
A typical HPLC method for detecting Aztreonam Impurity F involves:
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Column: C18 reversed-phase column
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Mobile phase: Gradient elution using phosphate buffer and acetonitrile
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Detection: UV detection, typically at wavelengths around 210-220 nm
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Relative retention time (RRT): Approximately 1.400 relative to aztreonam
The gradient elution program often follows a pattern similar to:
| Time (min) | % Mobile phase-A | % Mobile phase-B |
|---|---|---|
| 0 | 96 | 4 |
| 5 | 84 | 16 |
| 15 | 80 | 20 |
| 25 | 80 | 20 |
| 40 | 30 | 70 |
| 50 | 30 | 70 |
| 51 | 96 | 4 |
| 65 | 96 | 4 |
Where Mobile phase A typically consists of a phosphate buffer and Mobile phase B is acetonitrile or a similar organic solvent .
Method Validation Parameters
Validation studies for analytical methods detecting Aztreonam Impurity F typically examine:
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Specificity: Demonstrating no interference from placebo or other impurities
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Linearity: Establishing response linearity across concentration ranges from LOQ to 150% of specification limits
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Accuracy: Recovery studies at multiple concentration levels
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Precision: Repeatability and intermediate precision
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined through slope method or signal-to-noise ratio
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Stability of analytical solutions: Typically studied at room temperature at different time intervals
Alternative Analytical Techniques
While HPLC remains the standard method, other analytical techniques have been explored:
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR has been investigated as a green analytical method for aztreonam analysis, which could potentially detect impurities including Aztreonam Impurity F. This technique offers advantages including:
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No use of organic solvents
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Rapid analysis (less than one minute per sample)
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Ability to analyze samples in any physical state
Formation and Degradation Pathways
Synthesis-Related Formation
Aztreonam Impurity F primarily forms during the synthesis of aztreonam through:
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Esterification reactions during synthesis steps
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Incomplete purification processes
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Side reactions during chemical synthesis of the aztreonam molecule
The ethyl ester group in Aztreonam Impurity F suggests formation through esterification of the carboxylic acid moiety present in aztreonam or its synthetic intermediates.
Degradation-Related Formation
Aztreonam Impurity F can also form through degradation pathways under certain conditions:
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Exposure to acidic conditions: Acidic environments can catalyze esterification reactions
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Elevated temperatures: Heat can accelerate degradation reactions
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Storage conditions: Improper storage may promote degradation and impurity formation
Studies have shown that aztreonam is generally stable under neutral conditions but can degrade under acidic or basic environments, potentially leading to the formation of various impurities including Aztreonam Impurity F.
Research Findings and Implications
Structural Characterization Studies
Research on aztreonam impurities has involved extensive structural characterization using various analytical techniques:
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High-resolution electrospray ionization mass spectrometry (HRESIMS)
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One- and two-dimensional nuclear magnetic resonance (NMR)
These techniques have allowed precise identification of Aztreonam Impurity F and other related compounds.
Stability Studies
Stability studies investigating aztreonam degradation under various conditions have revealed:
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Acid degradation: Approximately 8% degradation when stressed with 0.1 M HCl at 90°C for 10 minutes
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Base degradation: Approximately 5% degradation when stressed with 0.1 M NaOH
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Oxidative degradation: Approximately 8% degradation when stressed with 1% H₂O₂ at 40°C for 7 hours
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Hydrolytic degradation: Approximately 14% degradation when stressed in water at 90°C for 1 hour
These studies help in understanding the potential formation conditions for Aztreonam Impurity F and other degradation products.
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